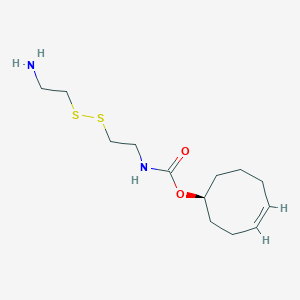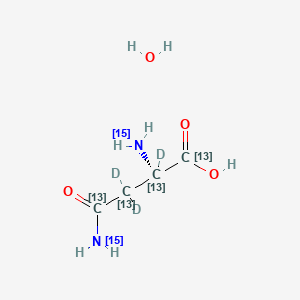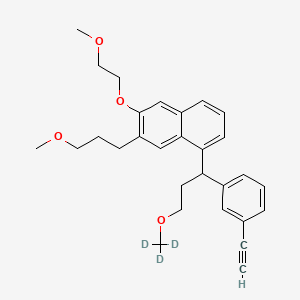
N-(2-Methoxyethyl) Erlotinib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl) Erlotinib-d3 is a deuterated form of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in scientific research and is not intended for therapeutic use. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable insights into its behavior in biological systems .
Méthodes De Préparation
The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 involves several steps, starting from the basic structure of Erlotinib. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the Erlotinib molecule.
Methoxyethylation: Addition of the 2-methoxyethyl group to the nitrogen atom in the quinazoline ring.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods are similar but scaled up to meet the demand for research purposes .
Analyse Des Réactions Chimiques
N-(2-Methoxyethyl) Erlotinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
N-(2-Methoxyethyl) Erlotinib-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Erlotinib.
Medicine: Provides insights into the behavior of Erlotinib in biological systems, aiding in the development of more effective cancer treatments.
Industry: Used in the production of stable isotope-labeled compounds for research and development purposes
Mécanisme D'action
N-(2-Methoxyethyl) Erlotinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets include the ATP-binding site of the EGFR, where the compound binds reversibly .
Comparaison Avec Des Composés Similaires
N-(2-Methoxyethyl) Erlotinib-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Erlotinib: The non-deuterated form, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its application in research to study the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable data that can be used to improve cancer treatments .
Propriétés
Formule moléculaire |
C29H34O4 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene |
InChI |
InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3 |
Clé InChI |
ZOKRILASHZDHGT-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC |
SMILES canonique |
COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



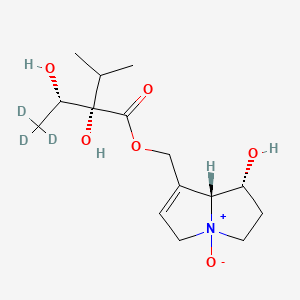





![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
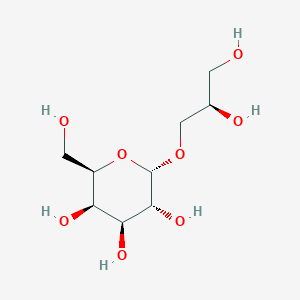


![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
